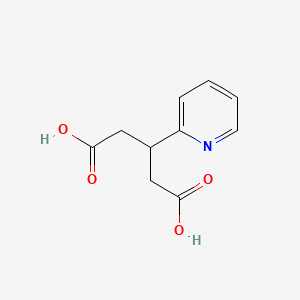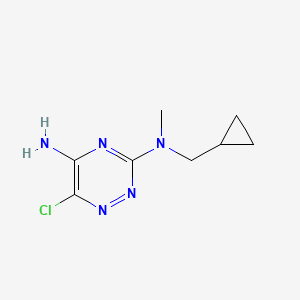
6-Chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT251545 and is a promising drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.
作用机制
CCT251545 works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, CCT251545 can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
CCT251545 has been found to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, CCT251545 has been found to modulate the immune response by regulating the activity of T cells.
实验室实验的优点和局限性
CCT251545 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. It also has a high degree of selectivity for BRD4, which reduces the risk of off-target effects. However, CCT251545 has some limitations for lab experiments. It is relatively unstable and can degrade quickly in biological systems, which can affect its efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on CCT251545. One area of focus is to investigate its efficacy in combination with other drugs for the treatment of cancer and autoimmune diseases. Another area of research is to develop more stable analogs of CCT251545 that can be used in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of CCT251545 and its potential side effects.
Conclusion:
In conclusion, CCT251545 is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CCT251545 is needed to fully understand its potential as a drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.
合成方法
CCT251545 can be synthesized using a multi-step process. The synthesis starts with the reaction of 6-chloro-1,2,4-triazine-3,5-diamine with N-cyclopropylmethyl-N-methylamine in the presence of a base. This reaction results in the formation of 6-chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine. This intermediate compound is then reacted with an aryl sulfonyl chloride in the presence of a base to obtain the final product, CCT251545.
科学研究应用
CCT251545 has shown promising results in various scientific research applications. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
6-chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5/c1-14(4-5-2-3-5)8-11-7(10)6(9)12-13-8/h5H,2-4H2,1H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSXVBAYRFISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC(=C(N=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)
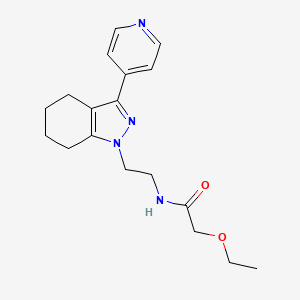

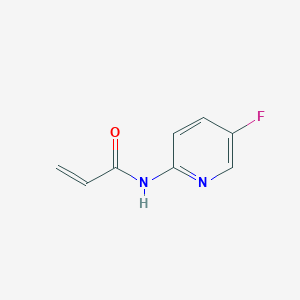
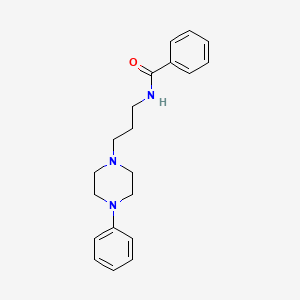
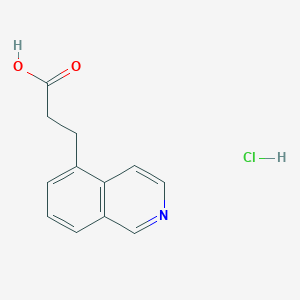

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)

